molecular formula C11H12N4OS B2707213 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole CAS No. 2415629-76-2

2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole

Cat. No. B2707213
CAS RN: 2415629-76-2
M. Wt: 248.3
InChI Key: NRDVTQWKOZVNFE-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is a chemical compound that has been the subject of much scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is not fully understood. However, research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole are still being studied. However, research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole in lab experiments is its potential as an anti-cancer agent. However, one limitation is the complexity of its synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole. One direction is to study its potential as a treatment for other diseases besides cancer. Another direction is to explore the possibility of modifying its structure to enhance its anti-cancer properties. Additionally, research could be done to better understand its mechanism of action and its effects on normal cells.

Synthesis Methods

The synthesis of 2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole is a complex process that involves multiple steps. The first step involves the reaction of 3-pyridin-4-yloxyazetidine with thiosemicarbazide. This reaction results in the formation of 2-methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole.

Scientific Research Applications

2-Methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole has shown potential in the field of medicine. It has been studied for its potential use as an anti-cancer agent. Research has shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-methyl-5-(3-pyridin-4-yloxyazetidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-13-14-11(17-8)15-6-10(7-15)16-9-2-4-12-5-3-9/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDVTQWKOZVNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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